molecular formula C13H27N3O B12541676 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- CAS No. 652154-49-9

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-

Cat. No.: B12541676
CAS No.: 652154-49-9
M. Wt: 241.37 g/mol
InChI Key: LLZNBVDDIQWMHI-UHFFFAOYSA-N
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Description

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is a synthetic organic compound with the molecular formula C_12H_26N_2O It is a derivative of urea, where the hydrogen atoms are replaced by various alkyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride, followed by the addition of 1,3-dimethylurea. The reaction is carried out in tetrahydrofuran (THF) as a solvent under nitrogen atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a white precipitate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted urea derivatives.

Scientific Research Applications

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-dimethyl-N’-hexyl-: Similar structure but lacks the imino group.

    Urea, N-tert-butyl-N’-methyl-: Contains a tert-butyl group but differs in the alkyl chain length.

    Urea, N,N’-diethyl-N’-hexyl-: Similar alkyl chain but different substituents on the nitrogen atoms.

Uniqueness

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

652154-49-9

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

1-(tert-butyliminomethyl)-3-hexyl-1-methylurea

InChI

InChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17)

InChI Key

LLZNBVDDIQWMHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N(C)C=NC(C)(C)C

Origin of Product

United States

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